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molecular formula C17H15NO2S B8452573 7-Benzoyl-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 61085-32-3

7-Benzoyl-3-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8452573
M. Wt: 297.4 g/mol
InChI Key: IVJWUKJUOPAVFI-UHFFFAOYSA-N
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Patent
US04045576

Procedure details

A stirred solution of 8 g. (0.027 mole) of 7-benzoyl-3-methyl-3-methylthioindolin-2-one in 80 ml. of tetrahydrofuran was treated under N2 with 40 g. of a commercial Raney nickel-water mixture over a 2 hr. period. At the end of this period the mixture was filtered and the residue washed thoroughly with tetrahydrofuran. One drop of concentrated hydrochloric acid was added to the filtrate and the dark orange solution turned pale yellow. The solution was stripped under vacuum to yellow oil which crystallized on seeding. The material was recrystallized from toluene petroleum ether to give a white crystalline material. The solid (6.0 g., 89% yield) melted at 125°-127° C.
Quantity
0.027 mol
Type
reactant
Reaction Step One
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[C:14]2([CH3:21])SC)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Ni].O.O1CCCC1>[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[CH:14]2[CH3:21])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.027 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(C(NC12)=O)(SC)C
Step Two
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni].O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this period the mixture was filtered
WASH
Type
WASH
Details
the residue washed thoroughly with tetrahydrofuran
ADDITION
Type
ADDITION
Details
One drop of concentrated hydrochloric acid was added to the filtrate
CUSTOM
Type
CUSTOM
Details
crystallized on seeding
CUSTOM
Type
CUSTOM
Details
The material was recrystallized from toluene petroleum ether
CUSTOM
Type
CUSTOM
Details
to give a white crystalline material

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(C(NC12)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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